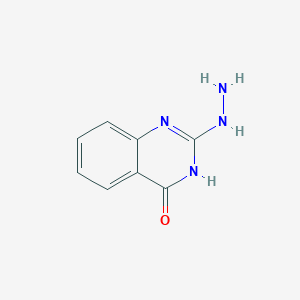

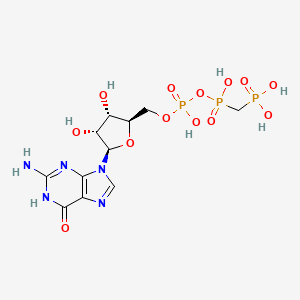

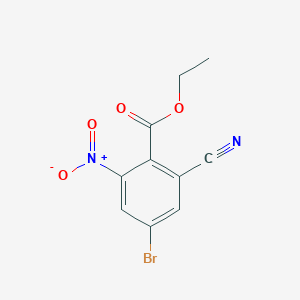

![molecular formula C11H16N2O3S2 B1450845 4-(2-噻吩基磺酰基)-1-氧-4,8-二氮杂螺[4.5]癸烷 CAS No. 1172931-63-3](/img/structure/B1450845.png)

4-(2-噻吩基磺酰基)-1-氧-4,8-二氮杂螺[4.5]癸烷

描述

The compound is a complex organic molecule that likely belongs to the class of compounds known as spirocyclic compounds . Spirocyclic compounds are characterized by two or more rings that share a single atom, forming a ‘spiro’ junction .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar spirocyclic compounds have been synthesized through reactions involving palladium-catalyzed coupling . In these reactions, unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the spirocyclic structure and the various functional groups attached to it. The spirocyclic structure is a key feature of many biologically potent natural products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure. Alkanes, which are structurally simpler, are typically nonpolar, insoluble in water, and less dense than water .科学研究应用

-

Scientific Field: Molecular Biology

- Application : Inhibition of Permeability Transition Pores

- Method : The study involved the use of 1,3,8-Triazaspiro[4.5]decane derivatives to inhibit permeability transition pores (PTP). These derivatives were found to prevent side effects related to Oligomycin A .

- Results : The study found that these derivatives inhibit PTP through a mechanism that is independent of the FO-ATP Synthase c Subunit Glu119. This suggests potential applications in the treatment of ischemia reperfusion injury (IRI) .

-

Scientific Field: Medicinal Chemistry

- Application : Anticancer Activity

- Method : New 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized. The anticancer activity of these compounds was then tested .

- Results : A number of the synthesized compounds showed moderate to high inhibition activities against certain cancer cell lines .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of diazaspiro[4.5]decane scaffolds

- Method : Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds . This domino reaction involves highly regioselective C–C coupling and spiro scaffold steps .

- Results : The reaction resulted in the formation of three carbon–carbon bonds .

-

Scientific Field: Medicinal Chemistry

- Application : Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives

- Method : An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . The reaction experienced a tandem radical addition and dearomatizing cyclization process .

- Results : The resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold .

-

Scientific Field: Biochemistry

- Application : Inhibition of Permeability Transition Pores

- Method : A study identified 1,3,8-triazaspiro[4.5]decane derivatives as novel inhibitors of permeability transition pores (PTP). These compounds were found to inhibit PTP through a mechanism that is independent of the FO-ATP Synthase c Subunit Glu119 .

- Results : The study suggests potential applications in the treatment of ischemia reperfusion injury (IRI) .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of Halichlorine and Pinnaic Acid

- Method : A study reported the total synthesis of halichlorine and pinnaic acid, two marine alkaloids bearing a 6-azaspiro[4.5]decane skeleton, through a readily available spiro[4.5]decane utilizing Claisen rearrangement methodology .

- Results : The study demonstrated the utility of the Claisen rearrangement approach to the synthesis of this structural type .

安全和危害

未来方向

属性

IUPAC Name |

4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S2/c14-18(15,10-2-1-9-17-10)13-7-8-16-11(13)3-5-12-6-4-11/h1-2,9,12H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPFGQJHLOKKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12N(CCO2)S(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

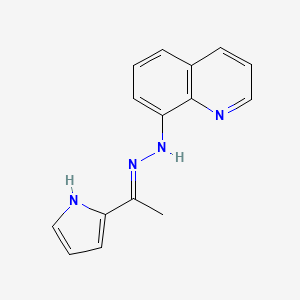

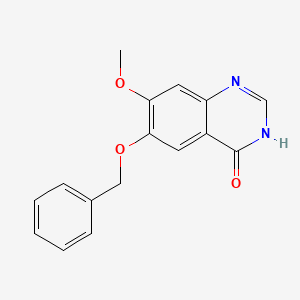

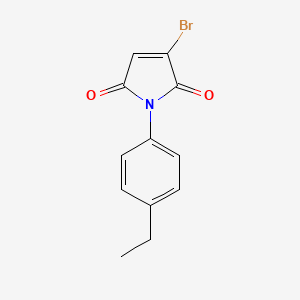

![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)

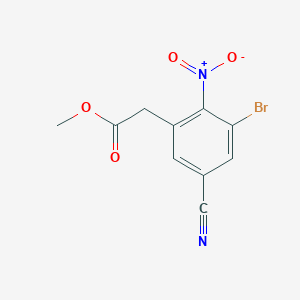

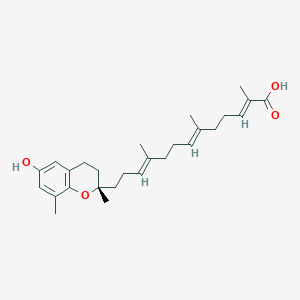

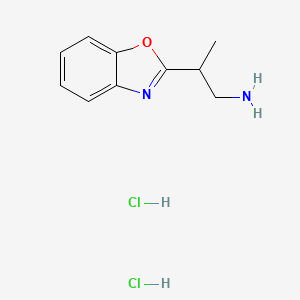

![8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1450778.png)

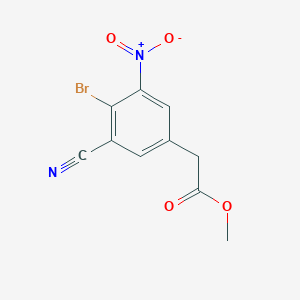

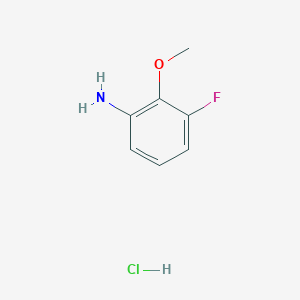

![2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol](/img/structure/B1450782.png)